molecular formula C10H11ClN4O2 B1411357 tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate CAS No. 943324-22-9

tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

Cat. No.: B1411357
CAS No.: 943324-22-9
M. Wt: 254.67 g/mol
InChI Key: FIHKHWDZZFQXDU-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a useful research compound. Its molecular formula is C10H11ClN4O2 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article examines the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C10H11ClN4O2
  • Molecular Weight : 254.67 g/mol
  • CAS Number : 943324-22-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a specific derivative exhibited significant inhibitory activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A5492.24
MCF-71.74
Doxorubicin (control)9.20

The compound's ability to induce apoptosis in A549 cells was confirmed through flow cytometric analysis, indicating that it operates at low micromolar concentrations to trigger programmed cell death.

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of specific kinases. Research has shown that derivatives of this compound can inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival:

CompoundIC50 (µM)Target Kinase
6eX.XXSrc
10cX.XXSrc

The exact IC50 values for these compounds were not specified in the available literature but indicate promising activity against cancer-related pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. For example, some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

Compound IDCOX-2 Inhibition (%)Reference
125a62%
125b71%

These findings suggest that the compound may also be useful in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to optimize potency against cancer cells and inflammatory pathways. The presence of specific functional groups has been shown to enhance activity while minimizing toxicity.

Case Studies

A notable study involved synthesizing various pyrazolo[3,4-d]pyrimidine derivatives and evaluating their biological activities. The results indicated that modifications to the core structure could lead to enhanced anticancer efficacy and reduced side effects:

  • Compound 1a : Exhibited an IC50 of 2.24 µM against A549 cells.
  • Compound 1d : Demonstrated a stronger effect on MCF-7 cells with an IC50 of 1.74 µM.

These findings underscore the importance of structural modifications in developing effective therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-chloropyrazolo[3,4-d]pyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-8-6(4-14-15)7(11)12-5-13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKHWDZZFQXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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